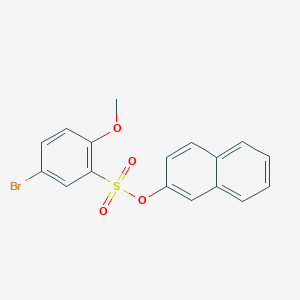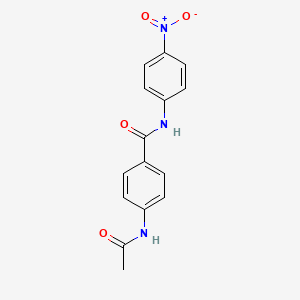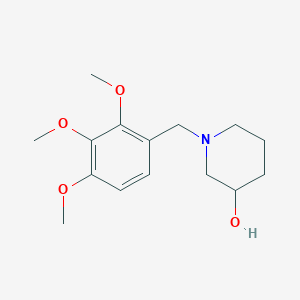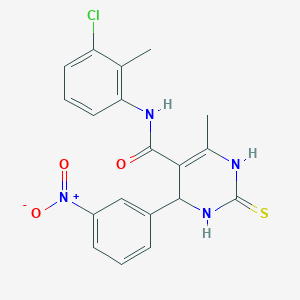![molecular formula C14H22N2O4S B5106095 N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide, also known as KR-33493, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, this compound can reduce inflammation. In neurodegenerative disorder research, this compound has been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. By activating this pathway, this compound can reduce oxidative stress and prevent neuronal cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been reported to induce apoptosis, cell cycle arrest, and inhibit tumor growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammation. In neurodegenerative disorder research, this compound has been reported to prevent neuronal cell death and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide in lab experiments is its high purity and yield. The synthesis method for this compound has been reported to have a high yield and purity, which makes it suitable for lab experiments. Another advantage is its potential therapeutic applications in various diseases. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the mechanism of action of this compound.
Orientations Futures
There are several future directions for research on N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide. One direction is to further investigate its mechanism of action in cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Additionally, future research can focus on optimizing the synthesis method for this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide involves the reaction of 4-aminobenzamide with methylsulfonyl chloride, followed by the addition of 3-isopropoxypropylamine. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been reported to have a high yield and purity of the final product.
Applications De Recherche Scientifique
N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has demonstrated neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.
Propriétés
IUPAC Name |
4-(methanesulfonamido)-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11(2)20-10-4-9-15-14(17)12-5-7-13(8-6-12)16-21(3,18)19/h5-8,11,16H,4,9-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOJXSHQLPBJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(cyclopropylmethyl)-4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B5106015.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5106022.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5106025.png)

![7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5106038.png)
![4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5106049.png)
![1-(4-chlorophenyl)-5-{[(3-hydroxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106057.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B5106065.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B5106071.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5106075.png)



